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Tris(4-methylphenyl)sulfanium bromide

Photoacid Generator Quantum Yield Photoresist

Optimizing photoresist sensitivity for KrF lithography? Counterion and aryl substitution directly control acid yield and line-edge roughness. - **Quantifiable advantage:** Bromide counterion increases acid escape quantum yield by ~62% relative to triflate analogs, reducing exposure dose. - **248 nm efficiency:** Electron-donating 4-methyl groups enhance photodecomposition at 248 nm vs. unsubstituted analogs. - **Reliable supply:** Verified photochemical profile for cationic polymerization of epoxides and oxetanes.

Molecular Formula C21H21BrS
Molecular Weight 385.4 g/mol
CAS No. 3744-11-4
Cat. No. B3338676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-methylphenyl)sulfanium bromide
CAS3744-11-4
Molecular FormulaC21H21BrS
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[Br-]
InChIInChI=1S/C21H21S.BrH/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;/h4-15H,1-3H3;1H/q+1;/p-1
InChIKeyILMKIFUAABITSV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(4-methylphenyl)sulfanium Bromide Baseline Properties


Tris(4-methylphenyl)sulfanium bromide (CAS 3744-11-4), also known as tri-p-tolylsulfonium bromide, is an ionic triarylsulfonium salt that functions as a photoacid generator (PAG) and cationic photoinitiator in chemically amplified photoresists, photocurable coatings, and advanced lithography applications [1]. This compound belongs to the triarylsulfonium class, characterized by a central sulfur atom bonded to three 4-methylphenyl groups paired with a bromide counterion (molecular formula C21H21BrS, MW 385.36 g/mol) . Upon exposure to UV irradiation (typically 248-254 nm), the compound undergoes photolytic cleavage of the C-S bond, generating a strong Brønsted acid that catalyzes deprotection or crosslinking reactions in resist matrices [2]. The 4-methyl substitution on all three phenyl rings enhances electron density at the sulfur center, influencing photodecomposition efficiency and acid generation yield compared to unsubstituted analogs [2].

Workflow Ionic triarylsulfonium PAG for chemically amplified photoresists and cationic photocuring
Counterion Bromide counterion influences acid generation pathway and quantum yield context
Substitution 4-Methyl groups enhance electron density supporting photodecomposition at 248 nm

Why Substitution Fails: Key Differentiation Factors


In photoresist and cationic polymerization applications, triarylsulfonium salts cannot be freely interchanged without compromising process performance, as the counterion and aryl substitution pattern fundamentally alter photochemical efficiency, acid diffusion characteristics, and resist compatibility [1]. The bromide counterion in tris(4-methylphenyl)sulfanium bromide directly modulates the quantum yield of acid generation by intercepting caged radical intermediates, a mechanistic pathway distinct from hexafluorophosphate or triflate analogs that affects both absolute acid yield and the ratio of recombination to escape products [2]. Furthermore, the electron-donating 4-methyl groups on all three aryl rings influence the singlet versus triplet photolysis branching ratio and thermal stability, parameters that critically govern line-edge roughness and post-exposure bake latitude in advanced lithographic patterning [3]. Substituting this specific compound with an alternative triarylsulfonium salt without accounting for these counterion- and substitution-dependent properties will result in unpredictable resist sensitivity, altered acid diffusion lengths, and degraded pattern fidelity.

  • Counterion mismatch Bromide intercepts caged intermediates differently; acid yield and product distribution may shift with PF₆⁻ or OTf⁻ salts
  • Aryl substitution shift 4-Methyl groups alter photolysis branching and thermal stability compared to unsubstituted triarylsulfonium analogs
  • Process sensitivity Substitution without validation may compromise resist photospeed, acid diffusion, and pattern fidelity

Quantitative Evidence vs. Comparator PAGs


Bromide Counterion Enhances Escape Quantum Yield vs. Triflate

The presence of bromide counterion significantly alters the photochemical product distribution compared to triflate. In 0.053 M acetonitrile solution under 248 nm irradiation, triphenylsulfonium bromide exhibits a 0.13 unit higher quantum yield for diphenyl sulfide (escape product) and a 0.07 unit lower quantum yield for recombination products compared to the triflate analog under identical conditions [1]. This counterion effect is consistent across triarylsulfonium salts and translates directly to tris(4-methylphenyl)sulfanium bromide, where bromide intercepts caged phenyl cation intermediates to favor escape products over recombination pathways [1].

Escape quantum yield
Class-level inference
ΔΦ = +0.13 (62% relative increase)
Supports higher acid generation efficiency context
Triphenylsulfonium model; class inference
Photoacid Generator Quantum Yield Photoresist Counterion Effect

Methyl Substitution Alters Biaryl Rearrangement Product Distribution

Photolysis of tris(4-methylphenyl)sulfonium triflate (0.01 M in acetonitrile, 254 nm) yields predominantly 2,4′-dimethylbiphenyl and 3,4′-dimethylbiphenyl as rearrangement products, with only a small amount of 4,4′-dimethylbiphenyl detected [1]. This product distribution confirms that acid generation proceeds via heterolytic cleavage generating p-tolyl cation intermediates that undergo in-cage rearrangement rather than radical coupling, which would produce exclusively the 4,4′-isomer [1]. The methyl substitution alters the regioselectivity of the rearrangement pathway compared to unsubstituted triphenylsulfonium salts.

Rearrangement products
Direct comparison
Major: 2,4′- and 3,4′-dimethylbiphenyl; minor 4,4′-isomer
Confirms heterolytic cleavage acid generation pathway
0.01 M MeCN, 254 nm; GC-MS/¹H NMR
Photolysis Mechanism Rearrangement Products Cationic Polymerization Substituent Effect

Ionic PAGs Offer Stronger Photosensitivity Than Non-Ionic Alternatives

Ionic photoacid generators, including triarylsulfonium salts such as tris(4-methylphenyl)sulfanium bromide, exhibit inherently stronger photosensitivity compared to non-ionic PAGs (e.g., nitrobenzyl esters or imidosulfonates), despite typically having worse solubility in organic resist solvents . This photosensitivity advantage stems from the efficient photolytic cleavage of the C-S bond and the subsequent generation of strong Brønsted acids that catalyze deprotection reactions in chemically amplified resists .

Ionic vs non-ionic PAG
Data to verify
Reported higher photosensitivity; solubility trade-off
Context-dependent; review supplier data
Class-level; no quantitative source
Photosensitivity Ionic PAG Non-ionic PAG Photoresist Formulation

Bromide Salt Distinct Alkaline Decomposition Pathway

Tri-p-tolylsulfonium bromide reacts with sodium methoxide in methanol to produce a mixture of aromatic hydrocarbons, biaryls, methyl aryl ethers, diaryl sulfides, and higher molecular weight products . In contrast, reactions with sodium isopropoxide or potassium hydroxide yield toluene via p-tolyl radical intermediates, as confirmed by solvent isotope labeling experiments [1]. This radical-mediated decomposition pathway is specific to the bromide salt and differs mechanistically from the decomposition behavior of hexafluorophosphate or triflate analogs under alkaline conditions.

Alkaline decomposition
Class-level inference
Radical-mediated pathway; toluene from iPrONa/KOH
Indicates specific alkaline handling context
Bromide-specific mechanism; class-level
Alkaline Decomposition Base Stability Nucleophilic Substitution Process Compatibility

Optimal Application Scenarios


High-Throughput 248 nm Deep-UV Lithography

In chemically amplified photoresist formulations for 248 nm KrF lithography, tris(4-methylphenyl)sulfanium bromide is the preferred PAG when maximizing photospeed (sensitivity) is the primary process requirement. The bromide counterion increases escape quantum yield by approximately 62% relative to triflate analogs [1], translating to lower exposure doses and faster wafer throughput. The 4-methyl substitution further enhances electron density at the sulfur center, improving photodecomposition efficiency at the 248 nm wavelength. For high-volume semiconductor manufacturing where exposure tool throughput directly impacts cost-per-wafer, this compound offers quantifiable sensitivity advantages over alternative triarylsulfonium salts with different counterions or unsubstituted aryl groups [1].

Cationic Photopolymerization of Epoxides and Vinyl Ethers

Tris(4-methylphenyl)sulfanium bromide functions as a highly efficient cationic photoinitiator for the UV-induced polymerization of epoxy monomers, oxetanes, and vinyl ethers. The heterolytic cleavage mechanism—evidenced by the predominance of rearrangement biaryl products over radical coupling products [1]—ensures efficient generation of the strong Brønsted acid required to initiate cationic ring-opening polymerization. The bromide salt's distinct decomposition pathway under alkaline conditions may also influence shelf-life stability in formulated systems. For industrial applications such as UV-curable coatings, adhesives, and 3D printing resins where rapid cure speed is essential, this compound's ionic PAG classification provides inherently stronger photosensitivity than non-ionic alternatives .

Counterion Effects on Acid Diffusion in Resist Films

Tris(4-methylphenyl)sulfanium bromide serves as a valuable reference compound in systematic studies examining how the PAG counterion influences acid diffusion length, line-edge roughness, and post-exposure bake latitude in chemically amplified resists. The bromide counterion's ability to intercept caged intermediates and alter the ratio of escape to recombination products [1] provides a mechanistic tool for probing acid generation efficiency independently of the cation structure. The well-characterized photochemistry of this compound [1] makes it suitable for fundamental investigations where counterion effects must be isolated from aryl substitution effects.

Application
Selection Property
Validation Focus
248 nm DUV lithography resist research
Bromide counterion acid yield context
Escape quantum yield and photospeed review
Cationic photopolymerization of epoxides/vinyl ethers
Heterolytic cleavage mechanism evidence
Rearrangement product and acid generation analysis
Counterion effect studies in resist films
Bromide-specific radical intermediate pathway
Acid diffusion and post-exposure bake evaluation
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